molecular formula C9H18N2O2 B13302991 Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

Cat. No.: B13302991
M. Wt: 186.25 g/mol
InChI Key: NPRCZEDRUYJSMU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate

InChI

InChI=1S/C9H18N2O2/c1-7-9(10,4-3-5-11-7)6-8(12)13-2/h7,11H,3-6,10H2,1-2H3

InChI Key

NPRCZEDRUYJSMU-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate typically involves the reaction of 3-amino-2-methylpiperidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the piperidine attacks the carbonyl carbon of the methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 898387-28-5
  • Molecular Formula : C₉H₁₈N₂O₂
  • Structure: A piperidine ring substituted with a methyl group at position 2 and an amino group at position 3, with a methyl ester attached via a methylene bridge to the piperidine nitrogen .

Key Features :

  • Core Heterocycle : Six-membered saturated piperidine ring.
  • Functional Groups: 3-Amino, 2-methyl, and acetate ester.
  • Applications : Likely serves as a pharmaceutical intermediate due to the piperidine scaffold, which is prevalent in bioactive molecules targeting neurological and metabolic pathways .

Comparison with Structural Analogs

Structural and Functional Differences

The following compounds share structural motifs (heterocyclic cores, ester groups) but differ in substitution patterns and ring systems:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Differences from Target Compound Evidence Source
Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate Piperidine 3-Amino, 2-methyl, acetate ester C₉H₁₈N₂O₂ 186.25 Reference compound
Methyl (3-amino-2-oxo-1(2H)-pyridinyl)acetate Pyridine 3-Amino, 2-oxo, acetate ester C₈H₁₀N₂O₃ 182.18 Aromatic pyridine ring; oxo group at position 2
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy, thioether, ethyl ester C₁₂H₁₇N₃O₃S₂ 315.41 Pyrimidine core; sulfur-containing substituents
Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate Indole 5-Methoxy, 2-methyl, acetate ester C₁₃H₁₅NO₃ 233.26 Bicyclic indole core; methoxy group
Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Pyridine Amino on acetate, pyridin-3-yl, HCl salt C₈H₁₁ClN₂O₂ 202.64 Amino group on ester side chain; hydrochloride salt

Physicochemical and Pharmacokinetic Properties

  • Target Compound :

    • Solubility : Moderate lipophilicity (logP ~1.5 estimated) due to the piperidine ring and ester group.
    • Stability : Saturated piperidine ring may enhance metabolic stability compared to aromatic analogs .
  • The hydrochloride salt in improves aqueous solubility, enhancing bioavailability .
  • Indole Derivative () :

    • Bicyclic indole core introduces aromaticity and rigidity, possibly favoring binding to hydrophobic pockets in enzymes or receptors. Methoxy group enhances electron density, influencing reactivity .

Biological Activity

Methyl 2-(3-amino-2-methylpiperidin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and an acetate moiety, which contributes to its pharmacological properties. The molecular formula is C10_{10}H18_{18}N2_2O$$, with a molecular weight of approximately 186.25 g/mol.

The compound's mechanism of action primarily involves interaction with neurotransmitter systems, particularly those related to acetylcholine. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptide (Aβ) toxicity, a hallmark of Alzheimer's disease. For instance, the compound has shown a significant increase in cell viability when co-treated with Aβ compared to Aβ treatment alone .

Inhibition of Acetylcholinesterase

The inhibition of AChE by this compound has been quantitatively assessed, revealing an effective concentration (EC50) range that suggests potent activity against this enzyme. This property is particularly relevant for developing treatments aimed at enhancing cognitive function in Alzheimer's patients .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Inhibition of AcetylcholinesteraseSignificant inhibition observed
Neuroprotection against Aβ toxicityIncreased cell viability
Interaction with cholinergic systemsModulation of neurotransmitter activity

Case Studies

  • Neuroprotection Against Aβ : In a controlled study, this compound was administered to astrocyte cultures exposed to Aβ. Results indicated that the compound significantly mitigated the cytotoxic effects associated with Aβ exposure, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Acetylcholinesterase Inhibition : Another study utilized molecular docking simulations to evaluate the binding affinity of this compound to AChE. The results showed favorable interactions with key residues involved in enzymatic activity, supporting its role as a potential inhibitor .

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